molecular formula C15H25N3O8P2 B14065961 N4-(6-methoxy-8-quinolinyl)pentane-1,4-diamine; phosphono dihydrogen phosphate

N4-(6-methoxy-8-quinolinyl)pentane-1,4-diamine; phosphono dihydrogen phosphate

Cat. No.: B14065961
M. Wt: 437.32 g/mol
InChI Key: OFJJGJVDRQTHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(6-methoxy-8-quinolinyl)pentane-1,4-diamine; phosphono dihydrogen phosphate is a complex organic compound with the molecular formula C15H24N3O5P This compound is known for its unique chemical structure, which includes a quinoline moiety and a phosphono dihydrogen phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(6-methoxy-8-quinolinyl)pentane-1,4-diamine; phosphono dihydrogen phosphate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions, starting with the appropriate aromatic precursors.

    Attachment of the Pentane-1,4-diamine Chain: The pentane-1,4-diamine chain is introduced through nucleophilic substitution reactions.

    Introduction of the Phosphono Dihydrogen Phosphate Group: The final step involves the phosphorylation of the compound to introduce the phosphono dihydrogen phosphate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N4-(6-methoxy-8-quinolinyl)pentane-1,4-diamine; phosphono dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

N4-(6-methoxy-8-quinolinyl)pentane-1,4-diamine; phosphono dihydrogen phosphate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(6-methoxy-8-quinolinyl)pentane-1,4-diamine; phosphono dihydrogen phosphate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The phosphono dihydrogen phosphate group can inhibit enzymes involved in phosphate metabolism, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N4-(6-methoxy-4-methyl-8-quinolinyl)pentane-1,4-diamine
  • N4-(6-methoxy-8-quinolinyl)pentane-1,4-diamine bis(phosphate)

Uniqueness

N4-(6-methoxy-8-quinolinyl)pentane-1,4-diamine; phosphono dihydrogen phosphate is unique due to its specific combination of a quinoline moiety and a phosphono dihydrogen phosphate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H25N3O8P2

Molecular Weight

437.32 g/mol

IUPAC Name

4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphono dihydrogen phosphate

InChI

InChI=1S/C15H21N3O.H4O7P2/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;1-8(2,3)7-9(4,5)6/h4,6,8-11,18H,3,5,7,16H2,1-2H3;(H2,1,2,3)(H2,4,5,6)

InChI Key

OFJJGJVDRQTHNH-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.